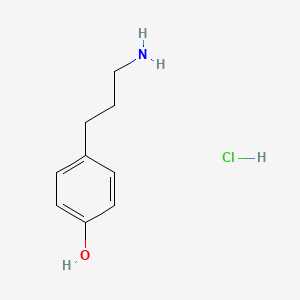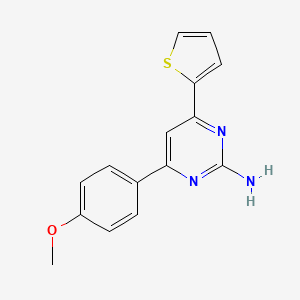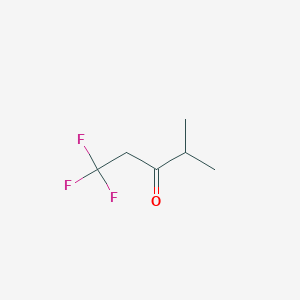
4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine, also known as 4F6T, is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic organic compound that has a unique structure that can be used in a variety of ways. This compound is of interest to scientists due to its ability to interact with other molecules in a unique way, and its potential to be used in a variety of applications.
科学的研究の応用
4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a model compound for the study of proton transfer reactions and as a catalyst in the synthesis of other compounds. It has also been used in the synthesis of novel polymers and as a model compound in the study of the mechanism of action of drugs. Additionally, it has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents.
作用機序
The mechanism of action of 4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is not fully understood. However, it is believed to involve the formation of a covalent bond between the nitrogen atom of the pyrimidine ring and the sulfur atom of the thiophene ring. This bond is believed to be responsible for the compound’s ability to interact with other molecules in a unique way.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to interact with a variety of proteins and enzymes, suggesting that it may have an effect on cellular processes. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been shown to interact with a variety of other proteins, including those involved in the regulation of gene expression.
実験室実験の利点と制限
The advantages of using 4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments include its unique structure, which allows it to interact with other molecules in a unique way, as well as its availability and relatively low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. The main limitation of this compound is that its mechanism of action is not fully understood, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of 4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine. One potential direction is the development of new pharmaceuticals based on its structure. Additionally, its unique structure could be used to develop new catalysts or to study the mechanism of action of other compounds. Additionally, it could be used to study the effects of proton transfer reactions or to develop new polymers. Finally, it could be used to study the effects of drugs on cellular processes or to develop new drugs.
合成法
The synthesis of 4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is a multi-step process that involves the use of a variety of reagents and catalysts. The first step involves the reaction of 2-amino-5-nitropyrimidine and 2-thiophenecarboxaldehyde in the presence of sodium hydroxide and a suitable catalyst such as sodium ethoxide. The reaction is then followed by the addition of a furan derivative and a suitable base such as sodium hydroxide. The reaction is then allowed to proceed for several hours before being quenched with an acid such as hydrochloric acid. The product is then isolated and purified by recrystallization.
特性
IUPAC Name |
4-(furan-2-yl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-12-14-8(10-3-1-5-16-10)7-9(15-12)11-4-2-6-17-11/h1-7H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLGOLFNBFYUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














